molecular formula C11H12F2O3 B1412984 Ethyl 2,4-difluoro-5-methoxyphenylacetate CAS No. 1806377-79-6

Ethyl 2,4-difluoro-5-methoxyphenylacetate

Cat. No. B1412984
CAS RN: 1806377-79-6
M. Wt: 230.21 g/mol
InChI Key: RNUPNJVTAAVUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-difluoro-5-methoxyphenylacetate, also known as 2,4-Difluoro-5-methoxyphenylacetic acid ethyl ester, is an organic compound that belongs to the family of carboxylic acid esters. It is a colorless to pale yellow liquid with a faint sweet smell. The compound is used in a variety of scientific and industrial applications, including organic synthesis, drug research, and analytical chemistry. It is also used as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 2,4-difluoro-5-methoxyphenylacetate is not fully understood. It is believed that the compound acts as a substrate for enzymes that catalyze the formation of ester bonds between carboxylic acid and alcohol moieties. The resulting ester bonds are thought to be stable and resistant to hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2,4-difluoro-5-methoxyphenylacetate are not fully understood. However, it is believed that the compound may have an effect on the activity of certain enzymes, as well as on the transport of certain molecules across cell membranes. In addition, the compound may have an effect on the metabolism of certain compounds, such as carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2,4-difluoro-5-methoxyphenylacetate in lab experiments include its low cost, its low toxicity, and its high solubility in aqueous media. The compound is also relatively stable and is not easily degraded by heat or light. However, the compound is not soluble in organic solvents and may react with certain compounds, making it unsuitable for certain experiments.

Future Directions

The potential future directions for ethyl 2,4-difluoro-5-methoxyphenylacetate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug research and analytical chemistry. In addition, further research into the synthesis of the compound, as well as its use in the synthesis of other compounds, may be beneficial. Finally, further research into the advantages and limitations of using the compound in lab experiments may be beneficial.

Scientific Research Applications

Ethyl 2,4-difluoro-5-methoxyphenylacetate has a variety of scientific applications. It is used as a reagent in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials. In addition, it is used in drug research and analytical chemistry.

properties

IUPAC Name

ethyl 2-(2,4-difluoro-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-11(14)5-7-4-10(15-2)9(13)6-8(7)12/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUPNJVTAAVUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-difluoro-5-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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